molecular formula C9H9FO2 B1591961 Methyl 3-fluoro-2-methylbenzoate CAS No. 230301-81-2

Methyl 3-fluoro-2-methylbenzoate

Cat. No.: B1591961
CAS No.: 230301-81-2
M. Wt: 168.16 g/mol
InChI Key: ZNIXEVSMQRBBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-2-methylbenzoate (CAS 230301-81-2) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. It features a benzoate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 2-position. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and fine chemicals due to the fluorine atom’s ability to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl 3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIXEVSMQRBBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617709
Record name Methyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230301-81-2
Record name Methyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 3-fluoro-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds and in the study of enzyme mechanisms. Medicine: The compound is utilized in the development of pharmaceuticals, including potential therapeutic agents. Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of Methyl 3-fluoro-2-methylbenzoate differ in the substitution pattern of the fluorine and methyl groups on the benzene ring. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Properties
Methyl 3-fluoro-4-methylbenzoate 87808-48-8 C₉H₉FO₂ 168.16 98% Higher melting point due to para-substitution
Methyl 4-fluoro-2-methylbenzoate 174403-69-1 C₉H₉FO₂ 168.16 98% Altered solubility profile
Methyl 3-fluoro-5-methylbenzoate 660416-38-6 C₉H₉FO₂ 168.16 98% Intermediate for heterocyclic synthesis

Key Findings :

  • Solubility : Ortho-substituted derivatives (e.g., this compound) generally exhibit lower water solubility than meta- or para-substituted isomers due to increased hydrophobicity .

Homologs: Ethyl 3-fluoro-2-methylbenzoate

Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1) is the ethyl ester analog with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol .

Property This compound Ethyl 3-fluoro-2-methylbenzoate
Boiling Point Not reported 230.7 ± 28.0 °C (predicted)
Density Not reported 1.108 ± 0.06 g/cm³
Solubility in Water Low (inferred) 0.318 mg/mL
Synthetic Applications Pharmaceutical intermediates Agrochemical precursors

Key Differences :

  • The ethyl ester’s higher molecular weight and longer alkyl chain contribute to a higher boiling point and lower water solubility compared to the methyl ester.
  • Ethyl esters are often preferred in reactions requiring slower hydrolysis rates due to increased steric bulk .

Sodium Salt Derivative

It is used in industrial applications, such as coal seam gas extraction, where ionic forms improve compatibility with aqueous systems .

Property This compound Sodium 3-fluoro-2-methylbenzoate
Solubility in Water Low High (ionic nature)
Reactivity Ester hydrolysis under acidic/basic conditions Stable in aqueous media

Fluorinated Benzofuran Analogs

These are used in pharmaceuticals and exhibit distinct reactivity due to the fused oxygen heterocycle .

Biological Activity

Methyl 3-fluoro-2-methylbenzoate (CAS No. 230301-81-2) is an organic compound characterized by its unique molecular structure, which includes a methyl group and a fluorine atom attached to a benzoate framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical development, due to its potential biological activities.

  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=C(C=CC=C1F)C(=O)O

Biological Activity

Research into the biological activity of this compound reveals potential pharmacological effects, although comprehensive studies are still limited. The following sections summarize the current findings regarding its biological activity.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features often exhibit significant anticancer properties. For instance, a methyl scanning approach was employed in related compounds to enhance their biological activity against cancer cells. This method involves modifying the structure minimally to improve binding affinity and potency against specific targets, such as mitochondrial ATP synthase .

Local Anesthetic Effects

In the context of local anesthetics, derivatives of benzoate compounds have shown promising results. Research has demonstrated that certain synthesized benzoate analogs possess effective local anesthetic properties, suggesting that this compound may also exhibit similar effects due to its structural characteristics .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for predicting its pharmacological effects. The presence of the fluorine atom is hypothesized to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Comparison Table of Related Compounds

Compound NameCAS NumberSimilarity (%)Biological Activity
Methyl 3-fluoro-4-methylbenzoate8780848894Anticancer
Ethyl 6-amino-3-fluoro-2-methylbenzoate1108668-19-498Potential herbicide
Ethyl 3-amino-6-fluoro-2-methylbenzoate13136345696Antimicrobial

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the synthesis of methylated analogs of peptidic natural products showed that structural modifications could significantly enhance anticancer efficacy. The most potent analogs demonstrated improved stability and hydrophobicity, which are critical factors for effective drug design .
  • Local Anesthetic Evaluation : In experiments evaluating local anesthetic effects, several benzoate derivatives were tested for their efficacy in surface anesthesia and infiltration anesthesia. Compounds similar to this compound exhibited low toxicity while maintaining effective anesthetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-fluoro-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.